molecular formula C19H21N3O4 B11977062 2-(5-Isopropyl-2-methylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide CAS No. 303087-88-9

2-(5-Isopropyl-2-methylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

Cat. No.: B11977062
CAS No.: 303087-88-9
M. Wt: 355.4 g/mol
InChI Key: DXUHCBRERZOJGE-RGVLZGJSSA-N
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Description

2-(5-Isopropyl-2-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenoxy group, an isopropyl group, a nitrobenzylidene group, and an acetohydrazide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropyl-2-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide typically involves multiple steps, starting with the preparation of the phenoxy and nitrobenzylidene intermediates. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropyl-2-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(5-Isopropyl-2-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Isopropyl-2-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methyl-4-nitrosophenol
  • 2,6-Dimethyl-4-nitrosophenol
  • 3-Methyl-4-nitrosophenol

Uniqueness

Compared to similar compounds, 2-(5-Isopropyl-2-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

303087-88-9

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H21N3O4/c1-13(2)16-7-4-14(3)18(10-16)26-12-19(23)21-20-11-15-5-8-17(9-6-15)22(24)25/h4-11,13H,12H2,1-3H3,(H,21,23)/b20-11+

InChI Key

DXUHCBRERZOJGE-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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